molecular formula C21H23N3O2 B5978180 (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine

(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine

Cat. No. B5978180
M. Wt: 349.4 g/mol
InChI Key: QNAWGKHACMUHCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation, and to induce apoptosis in cancer cells. It has also been reported to modulate the activity of GABA receptors, which are involved in the regulation of the central nervous system.
Biochemical and Physiological Effects:
(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine has been shown to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the proliferation of cancer cells. It has also been shown to lower blood glucose levels and to improve insulin sensitivity in animal models of diabetes. In addition, it has been reported to have sedative and anxiolytic effects in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine is its versatility in different fields of research. It has been shown to exhibit a wide range of activities, making it a potential candidate for the development of new drugs and materials. However, its limitations include its low solubility in water, which may affect its bioavailability and limit its use in certain applications. In addition, its mechanism of action is not fully understood, which may hinder its optimization and development as a therapeutic agent.

Future Directions

There are several future directions for the research on (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine. One direction is to further investigate its mechanism of action and to optimize its structure to enhance its activity and selectivity. Another direction is to explore its potential applications in other fields, such as material science and environmental science. Additionally, more studies are needed to evaluate its safety and toxicity profile in vivo and in human clinical trials.

Synthesis Methods

The synthesis of (8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine has been reported in the literature using different methods. One of the most common methods involves the reaction of 4-phenyl-1H-pyrazole-3,5-diamine with 8-methoxy-2H-chromen-3-carbaldehyde in the presence of ethanol and acetic acid. The resulting product is then treated with ethyl bromoacetate, followed by reduction with sodium borohydride to obtain the desired compound.

Scientific Research Applications

(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, this compound has been evaluated for its anti-inflammatory, anti-cancer, and anti-diabetic activities. In pharmacology, it has been studied for its effects on the central nervous system and cardiovascular system. In material science, it has been investigated for its optical and electrochemical properties.

properties

IUPAC Name

8-methoxy-N-[2-(1-phenylpyrazol-4-yl)ethyl]-3,4-dihydro-2H-chromen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2/c1-25-20-9-5-6-17-12-18(15-26-21(17)20)22-11-10-16-13-23-24(14-16)19-7-3-2-4-8-19/h2-9,13-14,18,22H,10-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAWGKHACMUHCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(C2)NCCC3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8-methoxy-3,4-dihydro-2H-chromen-3-yl)[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.